ethyl 4-(3-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
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Overview
Description
Ethyl 4-(3-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a complex organic compound that features a combination of pyrimidine, pyrrole, and benzoate moieties
Preparation Methods
The synthesis of ethyl 4-(3-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved by the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Synthesis of the pyrrole ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling of the pyrimidine and pyrrole rings: This step involves the formation of a carbon-carbon double bond between the pyrimidine and pyrrole rings, typically using a Wittig or Horner-Wadsworth-Emmons reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Chemical Reactions Analysis
Ethyl 4-(3-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Scientific Research Applications
Ethyl 4-(3-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-inflammatory properties. It has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(3-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 4-(3-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate can be compared with other similar compounds such as:
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate : This compound also features a methoxyphenyl group and has shown potential as an anticancer agent.
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (E)- : This compound is structurally similar and is used in various organic synthesis applications.
This compound stands out due to its unique combination of pyrimidine, pyrrole, and benzoate moieties, which contribute to its diverse range of applications and biological activities.
Properties
Molecular Formula |
C27H25N3O6 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
ethyl 4-[3-[(E)-[1-(4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C27H25N3O6/c1-5-36-26(33)18-6-8-20(9-7-18)29-16(2)14-19(17(29)3)15-23-24(31)28-27(34)30(25(23)32)21-10-12-22(35-4)13-11-21/h6-15H,5H2,1-4H3,(H,28,31,34)/b23-15+ |
InChI Key |
BDDXHHDQEWXEOL-HZHRSRAPSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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